![molecular formula C13H12N4O3 B2507966 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2210053-87-3](/img/structure/B2507966.png)
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of benzodioxole, azetidine, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
作用機序
Target of Action
Similar compounds with benzodioxole and triazole moieties have been reported to exhibit anticancer activity
Mode of Action
Compounds with similar structures have been reported to interact with cancer cells . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Compounds with similar structures have been reported to induce cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect the cell cycle regulation pathway and the apoptosis pathway.
Pharmacokinetics
Compounds with similar structures have been reported to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable distribution properties
Result of Action
Compounds with similar structures have been reported to induce cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
生化学分析
Biochemical Properties
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that This compound may have anti-inflammatory properties. Additionally, the compound’s triazole group allows it to form stable complexes with metal ions, which can further influence its biochemical activity.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing prostaglandin synthesis . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, the triazole group in This compound can chelate metal ions, which may further modulate its biochemical activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol through methylenation using disubstituted halomethanes.
Azetidine Ring Formation: The azetidine ring can be introduced via cyclization reactions involving appropriate amine and halide precursors.
Triazole Ring Formation: The triazole ring is often formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Coupling Reactions: The final step involves coupling the benzodioxole, azetidine, and triazole moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly cyclooxygenase (COX) enzymes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzodioxole moiety but lacks the azetidine and triazole rings.
1-(1,3-Benzodioxol-5-yl)-2-propanol: Contains the benzodioxole ring but differs in the rest of the structure.
Uniqueness
2-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three distinct moieties, which confer specific biological activities and make it a versatile compound for various applications .
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(9-1-2-11-12(5-9)20-8-19-11)16-6-10(7-16)17-14-3-4-15-17/h1-5,10H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHZWMYTUZJRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2507883.png)
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)
![2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2507887.png)
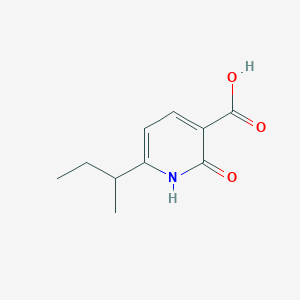
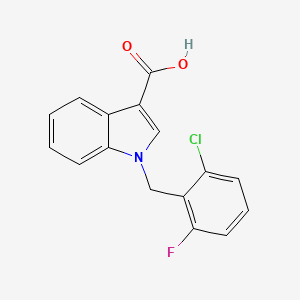
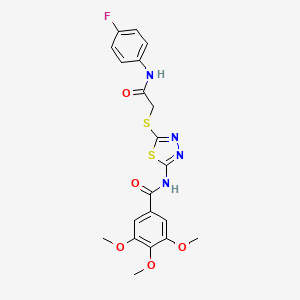
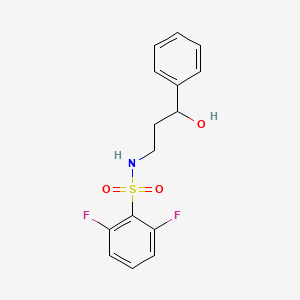
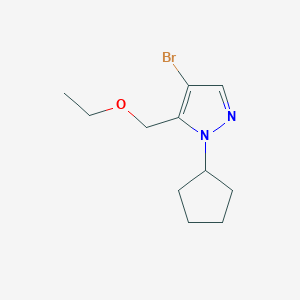
![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)
![5-((4-Methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2507898.png)
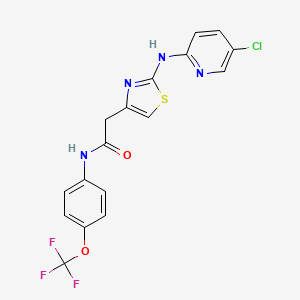
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2507904.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2507906.png)
